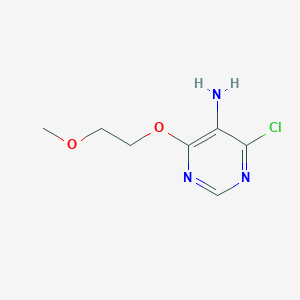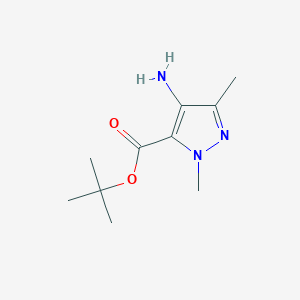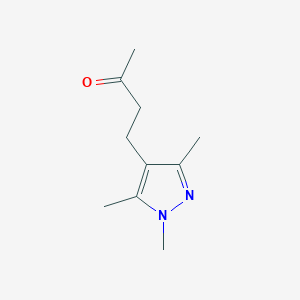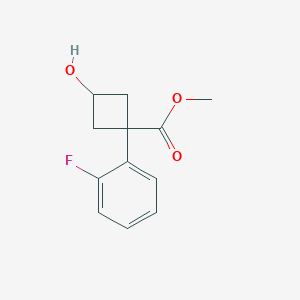
1-(2,2-Dimethylcyclohexyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexane, featuring a dimethyl substitution at the 2-position and an ethanamine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclohexyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-(2,2-dimethylcyclohexyl)ethanone. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or a primary amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(2,2-Dimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives when reacted with acyl chlorides, sulfonyl chlorides, or alkyl halides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Acyl chlorides, sulfonyl chlorides, alkyl halides, often in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, alkylated amines.
科学的研究の応用
1-(2,2-Dimethylcyclohexyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1-(2,2-Dimethylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(2,2-Dimethylcyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:
2-(4,4-Dimethylcyclohexyl)ethan-1-amine hydrochloride: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2,2-Dimethylcyclohexyl)ethanone: The ketone precursor used in the synthesis of the amine, with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable in various research and industrial applications.
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
1-(2,2-dimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C10H21N/c1-8(11)9-6-4-5-7-10(9,2)3/h8-9H,4-7,11H2,1-3H3 |
InChIキー |
BJVCXPSHTNJMHH-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCC1(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid](/img/structure/B13569666.png)

